(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol (CAS 269726-95-6) . It features an unsaturated hex-5-enoic acid backbone and an Fmoc group on the (R)-configured amino moiety. Its primary application lies in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . Key physical properties include:
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMPCVPSYAVJO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169946 | |
| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-95-6 | |
| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-®-3-Amino-5-hexenoic acid, also known as ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, primarily targets the amino groups in peptide synthesis. The Fmoc group is a protecting group used to temporarily shield the amino group of amino acids during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its target by forming a stable carbamate linkage with the amino group of the amino acid. This linkage protects the amino group from reacting during subsequent steps in the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Biochemical Pathways
By protecting the amino group, it allows for the sequential addition of amino acids, leading to the formation of peptide bonds without interference from side reactions .
Pharmacokinetics
The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, ensuring efficient synthesis and high yield of the desired peptide .
Action Environment
Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of the Fmoc group. The Fmoc group is stable under acidic conditions but can be cleaved under basic conditions. The choice of solvent, typically N,N-dimethylformamide (DMF), also plays a role in the efficiency of the deprotection process .
Biological Activity
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known by its CAS number 1072488-52-8, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound consists of several notable structural components:
- Fluorenyl Group : Enhances interaction with biological membranes, improving cellular uptake.
- Methoxycarbonyl Moiety : Contributes to the compound's reactivity and stability.
- Alkene Functional Group : May play a role in biological interactions and enzyme inhibition.
The molecular formula is with a molecular weight of 351.40 g/mol.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, particularly those related to inflammation and cancer progression .
- The fluorenyl moiety is believed to enhance binding affinity to enzyme active sites, which could lead to significant therapeutic effects.
- Anti-inflammatory Properties :
- Cancer Therapeutics :
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |
| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |
| Alkyne derivatives | Alkyne functionality | Anti-cancer activity |
The comparison highlights how this compound stands out due to its combination of functional groups that enhance solubility and biological interactions compared to other similar compounds .
Scientific Research Applications
Peptide Synthesis
Fmoc-hexenoic acid is extensively utilized in the synthesis of peptides. The Fmoc group allows for the selective protection of amino groups, facilitating the formation of peptide bonds without interference from other functional groups. This application is crucial in generating peptides with specific sequences for research and therapeutic purposes.
Biomedical Engineering
Recent studies have indicated that Fmoc-hexenoic acid can be employed in the development of self-supporting hydrogels. These hydrogels are synthesized from amphiphilic cationic peptides that exhibit gelling properties, making them suitable for various biomedical applications such as drug delivery systems and tissue engineering.
Although direct studies on the biological activity of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid are scarce, related compounds have demonstrated significant biological activities:
| Compound Name | Biological Activity | Target | Reference |
|---|---|---|---|
| Azumamide A | HDAC inhibition | HDAC1–3 | |
| Fmoc-Amino Acid Derivatives | Peptide synthesis facilitation | Various | |
| Fluorenylmethoxycarbonyl Compounds | Antimicrobial activity | Bacterial cells |
These findings suggest that this compound may have unexplored potential in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Backbones or Substituents
(a) Stereoisomers and Positional Isomers
- (S)-3-...hex-5-enoic acid (): The (S)-enantiomer (CAS 193223-97-1) shares identical molecular weight and formula but differs in stereochemistry, impacting its reactivity and biological activity in chiral environments .
- (R)-2-...hex-5-enoic acid (CAS 865352-21-2): A positional isomer with the amino group at the 2-position instead of 3, altering steric and electronic properties .
(b) Substituted Derivatives
- (R)-3-...-5-methylhexanoic acid (CAS 270062-91-4): Replaces the hex-5-enoic double bond with a methyl group, increasing hydrophobicity and reducing conformational flexibility .
- Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6): Features a 4-oxo-4-(2-phenylpropan-2-yl)oxybutanoic acid side chain, enhancing steric bulk and altering solubility (MW 473.53 g/mol) .
Physicochemical Properties
Hazard Profiles
- Target Compound : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
- 3-...oxetane-3-carboxylic acid (CAS 1380327-56-9): Exhibits acute oral and dermal toxicity (Category 4), severe eye irritation, and respiratory hazards .
- (R)-3-...-4-(4-tert-butylphenyl)butanoic acid (CAS 401916-49-2): Shares acute toxicity profiles but includes additional risks for skin corrosion and inhalation .
Preparation Methods
Chiral Pool Synthesis from β-Hydroxy Amino Acids
Starting from enantiomerically pure β-hydroxy amino acids like D-serine, the hex-5-enoic acid chain is elongated via Wittig olefination or cross-metathesis. For instance, D-serine derivatives undergo alkylation with allyl bromide to extend the carbon chain, followed by oxidation to introduce the carboxylic acid moiety. The β-hydroxy group is then eliminated under acidic conditions (e.g., HCl/EtOAc) to form the trans-double bond at position 5.
Asymmetric Catalytic Amination
Palladium-catalyzed asymmetric amination of δ,ε-unsaturated carboxylic acids enables direct installation of the amino group at position 3 with >90% enantiomeric excess (ee). Using BINAP ligands, this method avoids racemization and achieves high yields (78–85%).
Fmoc Protection via Mixed Anhydride Activation
The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (9-fluorenylmethylsuccinimidyl carbonate). Mixed anhydride intermediates, formed with isobutyl chloroformate, enhance reactivity and reduce side reactions during carbamate formation.
Stepwise Synthesis and Reaction Optimization
Step 1: Amino Group Protection
Temporary Protection with Cbz/Boc Groups
To prevent undesired reactions during backbone synthesis, the amino group is initially protected with carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) groups. For example, D-serine is treated with Boc₂O in THF/water (pH 9–10) to yield Boc-D-serine.
Key Data:
| Protecting Group | Reagent | Solvent | Yield |
|---|---|---|---|
| Boc | Boc₂O | THF/H₂O | 92% |
| Cbz | Cbz-Cl | DCM | 88% |
Step 2: Chain Elongation and Double Bond Formation
Allylic Alkylation
Boc-D-serine undergoes alkylation with allyl bromide in the presence of NaH/DMF, extending the chain to six carbons. The reaction is quenched with saturated NH₄Cl to yield Boc-(R)-3-amino-5-hexenoic acid ethyl ester.
Elimination Reactions
β-Hydroxy intermediates are treated with mesyl chloride (MsCl) to form mesylates, which undergo E2 elimination with DBU (1,8-diazabicycloundec-7-ene) to generate the trans-double bond.
Key Data:
| Substrate | Reagent | Temperature | Yield |
|---|---|---|---|
| Boc-(R)-3-hydroxyhexanoate | MsCl/DBU | 0°C → 25°C | 76% |
Step 3: Fmoc Protection
Deprotection and Fmoc Installation
The Boc/Cbz group is removed using TFA (for Boc) or H₂/Pd-C (for Cbz). The free amine is then reacted with Fmoc-Cl (2 eq.) in NaHCO₃/dioxane to form the Fmoc carbamate.
Optimized Conditions:
Alternative Method with Fmoc-OSu
Fmoc-Osu offers milder conditions, reacting with the amine in DMF at pH 8–9 (adjusted with DIEA). This method reduces epimerization risks for sensitive substrates.
Industrial-Scale Production and Cost Analysis
Batch Process Optimization
Multigram syntheses (10–50 g) achieve 70–85% overall yields using the following cost-effective protocol:
-
Boc Protection: €2.10/g (Boc₂O, THF)
-
Allylation: €1.80/g (allyl bromide, NaH)
-
Elimination: €3.50/g (MsCl, DBU)
-
Fmoc Protection: €8.90/g (Fmoc-Cl, dioxane)
Total Cost: ~€16.30/g (excluding labor and equipment)
Continuous Flow Synthesis
Microreactor systems enhance reaction control for critical steps:
-
Residence Time: 120 s for Fmoc-Cl reactions
-
Throughput: 1.2 kg/day (theoretical)
Challenges and Side Reactions
Elimination of Azido Intermediates
During prolonged coupling steps (e.g., SPPS), β-azidoalanine derivatives undergo elimination to form α-ketoamides (Fig. 1). This side reaction is mitigated by:
-
Limiting coupling times to <2 h
-
Using HOBt/DIC activation instead of HATU
-
Maintaining reaction temperatures below 25°C
Figure 1. Elimination pathway of β-azidoalanine under basic conditions.
Racemization During Fmoc Installation
Basic conditions (pH >9) during Fmoc-Cl reactions can cause racemization. Strategies to minimize this include:
-
Using Fmoc-OSu at pH 8.5
-
Adding HOBt (1-hydroxybenzotriazole) as a racemization suppressor
Comparative Analysis of Fmoc-Introducing Reagents
| Reagent | Solvent | Base | Time | Yield | Purity |
|---|---|---|---|---|---|
| Fmoc-Cl | Dioxane/H₂O | NaHCO₃ | 2 h | 89% | 95% |
| Fmoc-OSu | DMF | DIEA | 4 h | 85% | 97% |
| Fmoc-N₃ | THF | - | 6 h | 78% | 91% |
Q & A
Basic: What are the recommended safety protocols for handling (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form during synthesis .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .
- Storage: Store at 2–8°C in airtight, light-resistant containers under dry conditions to prevent hydrolysis or decomposition .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via hazardous waste protocols .
Basic: What synthetic strategies are commonly employed to prepare this compound?
Methodological Answer:
- Fmoc Protection: Introduce the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group during solid-phase peptide synthesis (SPPS). Use Fmoc-Cl or Fmoc-OSu in anhydrous DMF .
- Coupling Reactions: Activate the carboxylic acid moiety with coupling agents like DCC or HATU. Optimize pH (8–9) to ensure efficient amide bond formation .
- Double-Bond Incorporation: Introduce the hex-5-enoic acid moiety via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control for the (R)-configuration .
Advanced: How can researchers optimize reaction yields while maintaining stereochemical purity during synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 1–2h) and improve yields by 15–20% using controlled microwave heating at 50–60°C .
- Chiral Auxiliaries: Employ Evans oxazolidinones or tert-butylsulfinamide to enforce (R)-stereochemistry during carboxylate alkylation .
- Solvent Optimization: Use DMF or THF for polar intermediates and switch to dichloromethane (DCM) for acid-sensitive steps to minimize side reactions .
Advanced: How should researchers address contradictions in reported toxicity data for Fmoc-protected amino acid derivatives?
Methodological Answer:
- Data Cross-Referencing: Compare SDS entries from multiple sources (e.g., Key Organics vs. Indagoo) to identify gaps. For example, while some SDSs lack acute toxicity data ( ), others classify oral toxicity as Category 4 (H302) .
- In Vitro Assays: Conduct MTT or LDH assays on mammalian cell lines (e.g., HEK293) to validate cytotoxicity thresholds. Use LC-MS to confirm compound integrity during testing .
- Literature Review: Analyze peer-reviewed studies on structurally similar Fmoc compounds (e.g., ) to infer potential hazards.
Advanced: What computational approaches are suitable for predicting the biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like proteases or GPCRs. Validate docking poses with MD simulations in GROMACS .
- QSAR Modeling: Train models on datasets of Fmoc-amino acid analogs to predict logP, solubility, and binding affinities. Prioritize substituents (e.g., hex-5-enoic acid) that enhance membrane permeability .
- ADMET Prediction: Employ SwissADME or ADMETLab 2.0 to estimate pharmacokinetic properties (e.g., BBB penetration, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
